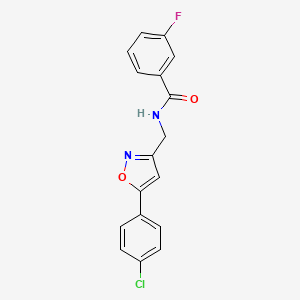

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide, also known as ML277, is a small molecule inhibitor that selectively targets the Kv7.1 ion channel. Kv7.1 channels are important for regulating the electrical activity of the heart, and mutations in the gene encoding Kv7.1 can lead to long QT syndrome, a potentially life-threatening arrhythmia. ML277 has shown promise as a potential therapeutic for long QT syndrome and other cardiac disorders.

Wissenschaftliche Forschungsanwendungen

Let’s explore six unique applications of this compound:

- Over-expression of FLT3 (FMS-like tyrosine kinase 3) plays a critical role in the development and progression of AML. Researchers have designed and synthesized novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT3 inhibitors. These compounds hold promise for targeted therapy in AML .

- Isoxazole derivatives, including our compound of interest, have demonstrated anticancer properties. Further studies are needed to explore their mechanisms of action and potential as chemotherapeutic agents .

- Some isoxazole derivatives exhibit antimicrobial activity. Researchers have investigated their potential as antibacterial and antifungal agents. Our compound could contribute to this field, although specific studies are required .

- Isoxazoles have been explored for their antiviral properties. While the exact antiviral potential of our compound remains to be elucidated, it could be a valuable starting point for further investigations .

- Immunosuppressant properties are crucial in transplantation medicine and autoimmune diseases. Isoxazole derivatives have shown promise in this area. Our compound might be a candidate for immunosuppressive drug development .

- Although not directly studied for our compound, isoxazoles have been investigated as potential analgesics and anti-inflammatory agents. Their effects on pain management and inflammation modulation warrant exploration .

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Anticancer Activity

Antimicrobial Effects

Antiviral Research

Immunosuppression

Analgesic and Anti-Inflammatory Effects

Wirkmechanismus

Target of Action

It’s known that isoxazole derivatives have been studied for their inhibitory effects on various targets, such as flt3 . FLT3 is a receptor tyrosine kinase, overexpression of which plays a critical role in the development and progress of acute myeloid leukemia .

Mode of Action

Isoxazole derivatives are known to interact with their targets, such as flt3, by binding to the active site and inhibiting the enzyme’s activity . This interaction can lead to changes in the cellular processes controlled by the target, potentially leading to therapeutic effects.

Biochemical Pathways

The inhibition of flt3 can affect various signaling pathways involved in cell proliferation and survival . The downstream effects of these changes can include reduced proliferation of cancer cells and induction of apoptosis .

Result of Action

The inhibition of flt3 can lead to reduced proliferation of cancer cells and induction of apoptosis . These effects can potentially lead to a reduction in tumor size and improved patient outcomes.

Eigenschaften

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c18-13-6-4-11(5-7-13)16-9-15(21-23-16)10-20-17(22)12-2-1-3-14(19)8-12/h1-9H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZAIFGXDVNLIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2442791.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2442792.png)

![Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate](/img/structure/B2442793.png)

![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2442796.png)

![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B2442797.png)

![1-(4-Methoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2442803.png)